N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1223896-23-8
VCID: VC4824082
InChI: InChI=1S/C20H23N5O2S/c1-2-14-6-8-15(9-7-14)22-16(26)12-25-13-21-18-17(19(25)27)28-20(23-18)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,26)
SMILES: CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Molecular Formula: C20H23N5O2S
Molecular Weight: 397.5

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

CAS No.: 1223896-23-8

Cat. No.: VC4824082

Molecular Formula: C20H23N5O2S

Molecular Weight: 397.5

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 1223896-23-8

Specification

CAS No. 1223896-23-8
Molecular Formula C20H23N5O2S
Molecular Weight 397.5
IUPAC Name N-(4-ethylphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C20H23N5O2S/c1-2-14-6-8-15(9-7-14)22-16(26)12-25-13-21-18-17(19(25)27)28-20(23-18)24-10-4-3-5-11-24/h6-9,13H,2-5,10-12H2,1H3,(H,22,26)
Standard InChI Key RSJYZMUNWWTQFC-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4

Introduction

N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound that belongs to the class of thiazolo-pyrimidines, which are known for their diverse pharmacological activities. This compound features a complex molecular structure that includes a thiazolo-pyrimidine core and a piperidine moiety, making it a subject of interest in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of compounds like N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves several key steps, including the formation of the thiazolo-pyrimidine framework through cyclization reactions. These reactions often involve nucleophilic substitutions and cyclization processes, yielding the final product after purification via crystallization or chromatography.

Synthesis Steps

  • Formation of Thiazolo-Pyrimidine Framework: This involves cyclization reactions using appropriate precursors such as piperidine derivatives and chlorinated aromatic compounds.

  • Nucleophilic Substitution: This step is crucial for introducing the piperidine and ethylphenyl moieties into the molecule.

  • Purification: Final purification is typically achieved through crystallization or chromatography techniques.

Biological Activities and Potential Applications

Thiazolo-pyrimidine derivatives are known for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data on N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide is limited, compounds within this class have shown promise in various pharmacological applications .

Potential Applications

  • Antimicrobial Activity: Thiazolo-pyrimidines have been explored for their antimicrobial properties, which could be relevant for developing new antibiotics.

  • Anti-Inflammatory Activity: Some derivatives have shown potential as anti-inflammatory agents, making them candidates for treating inflammatory diseases.

  • Cancer Research: The anticancer potential of thiazolo-pyrimidines is also an area of ongoing research.

Data Tables

Given the limited specific data available for N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide, the following table provides general information on similar compounds and their properties:

Compound NameCAS NumberMolecular WeightBiological Activity
N-(4-ethylphenyl)-2-[7-oxo-2-(piperidin-1-yl) thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide1223896-23-8Not specifiedPotential pharmacological applications
N-(4-chlorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(propan-2-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamideNot specifiedNot specifiedPotential pharmacological applications

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